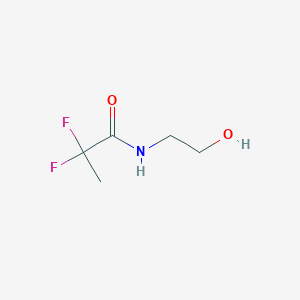

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Description

Contextual Significance of Organofluorine Compounds in Molecular Design and Chemical Space

This increased stability can prolong the therapeutic effect of a drug. alfa-chemistry.com Furthermore, the introduction of fluorine can modify a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. numberanalytics.comalfa-chemistry.com It can also alter the acidity or basicity (pKa) of nearby functional groups, influencing the compound's absorption and distribution in biological systems. It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the strategic advantage that fluorination offers in drug discovery. alfa-chemistry.com In recent years, there has been a clear trend towards a wider representation of various fluorinated chemical types in drug development. tandfonline.com

Importance of N-Substituted Amides and the 2-Hydroxyethyl Moiety in Complex Chemical Systems

The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. pulsus.comnih.gov N-substituted amides, where a substituent replaces the hydrogen on the nitrogen atom, are crucial building blocks in the synthesis of more complex molecules, including a vast number of pharmaceuticals and natural products. pulsus.comfiveable.me The ability to modify the N-substituent allows chemists to fine-tune a molecule's properties, such as its solubility, reactivity, and biological activity. fiveable.me The nature of the substituent can influence the amide's conformation and its ability to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. nih.gov

The 2-hydroxyethyl moiety (-CH₂CH₂OH) is a particularly valuable N-substituent in the design of complex chemical systems. The presence of the terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. ontosight.ai This can enhance a molecule's solubility in aqueous environments, a desirable property for many biological and pharmaceutical applications. ontosight.ai The hydroxyl group can also serve as a handle for further chemical modifications or act as a key interaction point with biological receptors. Compounds containing the 2-hydroxyethyl group are utilized in a wide range of applications, from the synthesis of biologically active molecules and components in pharmaceutical formulations to the production of polymers and resins. ontosight.airesearchgate.net

Overview of 2,2-Difluoro-N-(2-hydroxyethyl)propanamide: Structural Features and Research Relevance

This compound is a chemical compound that integrates the key features discussed above: a difluorinated core and an N-substituted hydroxyethyl (B10761427) group. Its specific chemical and physical properties are cataloged by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 851728-91-1 | jk-sci.comarctomsci.com |

| Molecular Formula | C₅H₉F₂NO₂ | jk-sci.comarctomsci.combldpharm.com |

| Molecular Weight | 153.13 g/mol | arctomsci.combldpharm.com |

| Boiling Point | 85 °C at 0.2 mmHg | jk-sci.com |

| IUPAC Name | this compound | |

This data is compiled from chemical supplier databases and has not been independently verified by peer-reviewed research publications.

Structurally, the molecule is built upon a propanamide backbone. The presence of two fluorine atoms on the second carbon atom (the α-carbon) is a defining feature. This gem-difluoro group is expected to significantly influence the electronic properties of the adjacent amide carbonyl group and enhance the molecule's metabolic stability. The amide nitrogen is substituted with a 2-hydroxyethyl group, which introduces a hydrophilic, hydrogen-bonding functional group.

The research relevance of this compound lies in this hybrid structure. It is a molecule that combines the potential for enhanced biological stability and modified reactivity conferred by the difluoroamide moiety with the aqueous solubility and hydrogen-bonding potential of the hydroxyethyl group. While specific studies on this exact compound are not widely available in peer-reviewed literature, its structure suggests it could be a valuable building block or target molecule in medicinal chemistry and materials science research, meriting further investigation into its unique properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Chemical Synthesis of 2,2-Difluoro-N-(2-hydroxyethyl)propanamide

The primary route to this compound involves the coupling of a 2,2-difluoropropanoic acid derivative with 2-aminoethanol (ethanolamine). This process hinges on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Amide Bond Formation Strategies: Coupling Reagents and Optimized Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is often a slow reaction. mychemblog.com To achieve efficient synthesis, coupling reagents are employed to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine. researchgate.net A variety of such reagents have been developed, primarily in the field of peptide synthesis, and are applicable here.

Common strategies for this amide bond formation include the use of carbodiimides or phosphonium (B103445) and uronium/aminium salts. researchgate.net These reagents facilitate the creation of a highly activated ester intermediate, which then reacts with the amine. mychemblog.com

Carbodiimide-based Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To enhance reactivity and suppress potential side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. fishersci.co.uk

Phosphonium and Uronium/Aminium Salt-based Coupling: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient for amide bond formation. peptide.com HATU, in particular, is known for its high coupling efficiencies and fast reaction rates, attributed to the neighboring group effect of the pyridine (B92270) nitrogen atom. wikipedia.org The reaction with these reagents is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like dimethylformamide (DMF). fishersci.co.uk

A typical reaction protocol would involve dissolving 2,2-difluoropropanoic acid in DMF, followed by the addition of a base and the coupling reagent (e.g., HATU). After a short activation period, 2-aminoethanol is added to the mixture, which is then stirred at room temperature to complete the reaction. fishersci.co.uk

| Coupling Reagent Class | Examples | Common Additives | Typical Solvents | Key Features |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | DCM, DMF | Forms highly reactive O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP | - | DMF, CH3CN | Byproducts are generally less hazardous than those from BOP. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | - | DMF | HATU offers high reactivity and fast reaction rates. peptide.comwikipedia.org |

Introduction of the 2,2-Difluoropropanamide (B1603828) Scaffold via Fluorinated Precursors

The core of the target molecule is the 2,2-difluoropropanamide structure. This is typically introduced by using 2,2-difluoropropanoic acid or its derivatives as a starting material. 2,2-difluoropropanoic acid can be synthesized from the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate. This hydrolysis is generally achieved by reacting the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification.

An alternative strategy for activating the carboxylic acid is its conversion to an acyl chloride. Reacting 2,2-difluoropropanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride would yield 2,2-difluoropropanoyl chloride. This acyl chloride is highly electrophilic and reacts readily with amines like 2-aminoethanol, often in the presence of a base to neutralize the HCl byproduct. mychemblog.com

Incorporation of the 2-Hydroxyethyl Amine Moiety in Amide Synthesis

The 2-hydroxyethyl amine moiety is incorporated in the final step of the synthesis through the amide bond formation. The primary amine of 2-aminoethanol acts as the nucleophile, attacking the activated carboxylic acid derivative of 2,2-difluoropropanoic acid. The hydroxyl group of 2-aminoethanol is generally less reactive under these conditions and typically does not require protection, simplifying the synthetic route. A series of N-(2-hydroxyethyl)amide derivatives have been successfully synthesized using similar direct amidation approaches. nih.govresearchgate.net

Asymmetric Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound introduces a stereogenic center, which can have significant implications for the molecule's biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

Exploration of Enantioselective Methodologies

While this compound itself is not chiral, chiral analogues could be envisioned, for instance, by introducing a substituent at the C3 position of the propanamide backbone. The synthesis of such chiral α,α-difluoro compounds presents a significant challenge in stereoselective synthesis.

Several strategies can be employed to achieve enantioselectivity:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, 2,2-difluoropropanoic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org The resulting chiral amide could then undergo stereoselective functionalization. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. This approach has been effective in controlling the stereoselectivity of various transformations. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For example, the asymmetric transfer hydrogenation of α,α-difluoro-β-keto esters using a chiral ruthenium catalyst has been shown to produce chiral α,α-difluoro-β-hydroxy esters with high enantioselectivity. acs.orgresearchgate.net Such intermediates could potentially be converted to the desired chiral amides.

Stereoselective Difluoromethylation: Reagent-controlled stereoselective difluoromethylation reactions have been developed, providing access to enantiomerically enriched α-difluoromethyl amines from imines using chiral difluoromethyl phenyl sulfoximine. semanticscholar.orgmdpi.comnih.gov This highlights the potential for developing methods for the stereoselective introduction of the difluoromethyl group.

| Methodology | Description | Key Reagents/Catalysts | Potential Application |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Evans Oxazolidinones, Pseudoephedrine. wikipedia.org | Stereoselective alkylation or other modifications of a difluoropropanoic acid derivative. |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to achieve enantioselective reduction of a prochiral ketone. acs.orgresearchgate.net | Chiral Ruthenium complexes (e.g., Noyori's catalyst). acs.orgresearchgate.net | Synthesis of chiral α,α-difluoro-β-hydroxy precursors. |

| Stereoselective Difluoromethylation | Reagent-controlled introduction of a difluoromethyl group with high stereoselectivity. semanticscholar.orgmdpi.comnih.gov | Chiral difluoromethyl phenyl sulfoximine. semanticscholar.orgmdpi.comnih.gov | Direct formation of chiral centers bearing a difluoromethyl group. |

Stereochemical Control and Determination of Absolute Configuration

Achieving a high degree of stereochemical control is paramount in asymmetric synthesis. The choice of chiral auxiliary, catalyst, and reaction conditions all play a crucial role in determining the diastereomeric or enantiomeric excess of the product. cas.cn

Once a chiral compound is synthesized, determining its absolute configuration is essential. Several methods are available for this purpose:

X-ray Crystallography: This is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a crystalline compound, thereby establishing its absolute configuration. purechemistry.org

NMR Spectroscopy with Chiral Derivatizing Agents: The chiral compound can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. frontiersin.org These diastereomers will exhibit distinct signals in the NMR spectrum, particularly in ¹⁹F NMR for fluorinated compounds, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration based on established models. frontiersin.org

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. nih.govnih.gov By comparing the experimental spectrum to that predicted by quantum-mechanical calculations for a known configuration, the absolute configuration of the molecule can be determined. nih.govnih.gov

Derivatization and Analogue Synthesis Strategies for this compound

The molecular structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues and derivatives. Strategic derivatization can be approached by targeting the terminal hydroxyethyl (B10761427) group or by modifying the 2,2-difluoropropanoyl backbone. These approaches allow for the fine-tuning of the molecule's physicochemical properties.

Functionalization Reactions of the Hydroxyethyl Group (e.g., Esterification, Etherification)

The primary alcohol of the hydroxyethyl group is a prime target for functionalization through common reactions such as esterification and etherification. These modifications can introduce a variety of functional groups, altering properties like lipophilicity and metabolic stability.

Esterification: The hydroxyl group can be readily converted into an ester. While specific studies on this compound are not detailed in the reviewed literature, general methods for the esterification of N-β-hydroxyethyl-amides are applicable. For instance, manganese(II)-catalyzed esterification provides an efficient method for this transformation jst.go.jp. This reaction typically involves reacting the N-hydroxyethyl amide with a carboxylic acid in the presence of a suitable catalyst.

| Reactant A | Reactant B | Catalyst | Product | Notes |

| N-(2-hydroxyethyl)amide | Carboxylic Acid | Manganese(II) salt | N-(2-acyloxyethyl)amide | General method applicable for creating ester derivatives. jst.go.jp |

| This compound | Acetic Anhydride | Pyridine | N-(2-acetoxyethyl)-2,2-difluoropropanamide | A standard laboratory procedure for acetylation. |

Etherification: The synthesis of ether derivatives from the hydroxyethyl moiety can be achieved through various methods, including Williamson ether synthesis or more advanced cross-coupling reactions. Modern electrochemical techniques, such as nickel-catalyzed cross-coupling, have shown effectiveness in forming C–O bonds between aliphatic alcohols and aryl halides. acs.org This approach could be adapted to couple various aryl or alkyl groups to the hydroxyl function of this compound, offering a pathway to a wide array of ether analogues. acs.org The choice of base in such reactions can be critical for selectivity, with reagents like 4-dimethylaminopyridine (B28879) (DMAP) favoring coupling with aliphatic alcohols. acs.org

Chemical Modifications on the 2,2-Difluoropropanoyl Backbone

Modifying the 2,2-difluoropropanoyl core presents greater synthetic challenges compared to functionalizing the hydroxyethyl tail. The gem-difluoro group significantly influences the reactivity of the adjacent carbonyl group and the methyl group.

Direct manipulation of the 2,2-difluoropropanoyl moiety is complex. For instance, reactions that proceed via an acylium ion intermediate must be approached with caution. Studies on similar small, fluorinated acyl chlorides, such as 2,2-difluorocyclopropanecarbonyl chloride, have shown that under Friedel-Crafts conditions, the expected acylation product is not formed. lookchem.com Instead, the reaction proceeds through a rearrangement of the acylium ion to yield novel 3-chloro-3,3-difluoropropyl ketones. lookchem.com This suggests that attempts to use the 2,2-difluoropropanoyl moiety in similar electrophilic substitution reactions could lead to unexpected rearrangements rather than the desired product.

A more viable strategy for creating diversity in the backbone is not through modification of the existing structure, but by synthesizing analogues from different α,α-difluorinated carboxylic acids. This approach allows for variation in the alkyl or aryl group attached to the difluorinated carbon, providing a systematic way to explore structure-activity relationships.

Synthesis of Related N-Acylhydroxyethyl Derivatives

The synthesis of N-acylhydroxyethyl amides is a well-established field, providing numerous pathways to analogues of this compound. These methods generally involve the acylation of 2-aminoethanol (ethanolamine) with a suitable acylating agent. A variety of N-(2-hydroxyethyl)amide derivatives have been synthesized and investigated for different applications, such as anticonvulsant activity. nih.gov

The general synthetic route involves the reaction of an acid chloride, ester, or carboxylic acid with 2-aminoethanol. For example, a series of N-(2-hydroxyethyl)amides were synthesized for evaluation as anticonvulsants, including derivatives with long alkyl chains. nih.gov Another approach involves the direct reaction of esters with hydroxyalkyl amines in an anhydrous solution, which can be catalyzed by heterogeneous catalysts like sodium carbonate. google.com

| Acyl Source | Amine | Product | Application/Context |

| Decanoyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)decanamide | Anticonvulsant activity research. nih.gov |

| Palmitoyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)palmitamide | Anticonvulsant activity research. nih.gov |

| Stearoyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)stearamide | Anticonvulsant activity research. nih.gov |

| Palm Oil (Triglycerides) | N-(2-hydroxyethyl)aminoethylamine | Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide | Synthesis of corrosion inhibitors. researchgate.net |

| Ethyl Acetate (B1210297) | 2-Aminoethanol | N-(2-hydroxyethyl)acetamide | General synthesis from esters. google.com |

Development of Novel Fluorinated Amide Derivatives

The incorporation of fluorine into organic molecules is a key strategy in medicinal and materials chemistry due to the unique properties it imparts. nih.govnih.gov The development of novel fluorinated amides is an active area of research, with several innovative synthetic methods being reported. These strategies could be adapted to create new analogues structurally related to this compound.

One powerful one-pot method involves a radical N-perfluoroalkylation of nitrosoarenes, followed by a controllable defluorination pathway. nih.govacs.org This process yields labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates that can be converted into a variety of perfluoroalkylated amides, hydroxamic acids, and thioamides. nih.govacs.org This strategy highlights the versatility of fluorinated intermediates in synthesizing diverse fluorine-containing compounds. nih.gov

Another approach utilizes fluorinated building blocks derived from readily available starting materials like carbohydrates. researchgate.net An efficient synthetic protocol for fluorine-containing amides has been developed based on the Claisen rearrangement of fluorinated vinyl ethers derived from sugars. researchgate.net This method provides access to valuable fluorinated scaffolds that can be further transformed. researchgate.net

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Fluorinated Products | Key Features |

| N-Perfluoroalkylation–Defluorination nih.govacs.org | Nitrosoarenes, Perfluoroalkanesulfinates | Perfluoroalkylated amides, hydroxamic acids, thioamides | One-pot synthesis via labile N-perfluoroalkylated hydroxylamines. nih.govacs.org |

| Claisen Rearrangement researchgate.net | Fluorinated vinyl ethers (from sugars) | Fluorine-containing amides | Utilizes chiral carbohydrates as starting materials. researchgate.net |

| Desulfurinative Fluorination nih.gov | Thiocarbamoyl fluorides, Silver(I) fluoride (B91410) | Trifluoromethylamines | Converts thiocarbonyl group to trifluoromethyl group. nih.gov |

These advanced methodologies provide a toolbox for the creation of novel fluorinated amides, opening avenues for the synthesis of new derivatives with potentially enhanced or novel properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the immediate chemical environment of fluorine atoms. A full NMR characterization would involve one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is expected to show distinct signals for the protons in different chemical environments. Based on the structure, one would anticipate signals for the methyl (CH₃), methylene (B1212753) (CH₂), hydroxyl (OH), and amide (NH) protons. The chemical shifts (δ) would be influenced by the electronegativity of neighboring atoms (oxygen, nitrogen, and fluorine). Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., triplets, quartets), and the coupling constants (J) would provide information on the connectivity of the proton network.

Hypothetical ¹H NMR Data Table

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ | ~1.5 - 2.0 | Triplet | ³J(H-F) |

| N-CH₂ | ~3.4 - 3.8 | Quartet | ³J(H-H), ³J(H-N) |

| O-CH₂ | ~3.6 - 4.0 | Triplet | ³J(H-H) |

| OH | Variable | Singlet (broad) | - |

| NH | Variable | Singlet or Triplet | ³J(H-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the attached functional groups. The presence of two fluorine atoms on the same carbon would cause a significant downfield shift for that carbon and would also result in C-F coupling.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| CH₃ | ~15 - 25 | Yes (³J(C-F)) |

| N-CH₂ | ~40 - 50 | No |

| O-CH₂ | ~60 - 70 | No |

| C=O (Amide) | ~165 - 175 | Yes (²J(C-F)) |

| CF₂ | ~110 - 130 | Yes (¹J(C-F)) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The chemical shift of this signal would be characteristic of a geminal difluoroalkyl group. Coupling to the protons of the adjacent methyl group would likely split this signal into a quartet.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to establish the sequence of the methylene groups and their relationship with the amide proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups in the molecule. Key expected vibrations include the O-H stretch of the alcohol, the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The C-F bonds would also show strong characteristic absorptions.

Hypothetical FT-IR Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500 - 3200 (broad) |

| N-H | Stretching | 3400 - 3200 |

| C-H | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-F | Stretching | 1100 - 1000 |

| C-O | Stretching | 1260 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing information that is complementary to FT-IR spectroscopy. The technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum.

Detailed Research Findings: Specific FT-Raman spectra for this compound have not been found in published literature. A hypothetical analysis would expect to identify characteristic Raman shifts for the following functional groups:

C-F bonds: The symmetric stretching of the C-F bonds in the difluoro group would likely produce a strong and characteristic Raman signal.

Amide group: The amide I (primarily C=O stretch) and amide III (C-N stretch and N-H bend combination) bands would be observable. The positions of these bands can provide insight into hydrogen bonding and conformation. nih.gov

Without experimental data, a definitive table of Raman shifts and their assignments for this specific molecule cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for identifying chromophores and conjugated systems.

Detailed Research Findings: No experimental UV-Vis absorption spectra for this compound are currently available. Based on its structure, the primary chromophore is the amide functional group. The expected electronic transitions would be:

n → π* transition: This involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to the anti-bonding π* orbital of the carbonyl group. For simple amides, this transition typically occurs in the region of 210-220 nm. nih.gov

π → π* transition: This transition involves the excitation of an electron from the π bonding orbital to the π* anti-bonding orbital of the carbonyl group and is generally more intense, occurring at shorter wavelengths (below 200 nm). pitt.edu

The molecule lacks extended conjugation, so strong absorption in the longer UV or visible range would not be anticipated. The exact absorption maxima (λmax) and molar absorptivity (ε) remain undetermined.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Detailed Research Findings: While the molecular weight of this compound is known to be 153.13 g/mol based on its formula (C₅H₉F₂NO₂), no published mass spectra or fragmentation studies were found. A theoretical analysis of its fragmentation pattern would predict several key bond cleavages:

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for amides. This would result in the loss of an ethyl radical or the formation of characteristic acylium ions.

Amide bond cleavage: Scission of the C-N bond is another possibility.

Loss of small molecules: Fragmentation could involve the loss of water (H₂O) from the hydroxyethyl (B10761427) group or the loss of HF.

A predicted fragmentation table is presented below, but it is important to note that this is hypothetical and has not been experimentally verified.

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

| 153 | [C₅H₉F₂NO₂]⁺ | Molecular Ion (M⁺) |

| 122 | [C₄H₆F₂N]⁺ | Loss of CH₂OH |

| 108 | [C₃H₄F₂NO]⁺ | Loss of C₂H₅O |

| 94 | [C₂H₂F₂NO]⁺ | McLafferty rearrangement with loss of C₃H₇O |

| 78 | [C₂H₃F₂O]⁺ | Cleavage of C-C bond next to carbonyl |

| 44 | [C₂H₆N]⁺ | Cleavage of the amide C-N bond |

This table is for illustrative purposes only and is based on general fragmentation rules for amides and related structures. docbrown.info

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: Without a solved crystal structure, the unit cell parameters (a, b, c, α, β, γ), space group, and crystal system for this compound are unknown.

However, based on its functional groups, one can predict the types of intermolecular interactions that would be crucial in its crystal packing:

Hydrogen Bonding: The molecule has hydrogen bond donors (the N-H of the amide and the O-H of the hydroxyl group) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and potentially the fluorine atoms). A strong and complex network of intermolecular hydrogen bonds of the N-H···O=C and O-H···O type is expected to be a dominant feature, significantly influencing the compound's melting point and solubility. lumenlearning.com

Dipole-Dipole Interactions: The polar amide and C-F bonds would contribute to dipole-dipole interactions, further stabilizing the crystal lattice.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.

Geometry Optimization and Equilibrium Structure Determination

The initial step in a computational study involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For 2,2-difluoro-N-(2-hydroxyethyl)propanamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.

Selection and Performance Evaluation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A variety of functionals, such as B3LYP, B3PW91, HSE06, M06-2X, and wB97X-D, would typically be tested. These functionals incorporate different approximations for the exchange and correlation energies. The choice of basis set (e.g., Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets like cc-pVDZ) is also critical, as it defines the set of mathematical functions used to describe the atomic orbitals. The performance of these combinations would be evaluated by comparing calculated properties to any available experimental data or to results from higher-level theoretical methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This map helps in identifying electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization, Hyperconjugation, and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would be used to quantify the extent of electron delocalization, hyperconjugative interactions (e.g., interactions between filled bonding orbitals and empty antibonding orbitals), and the nature of intramolecular hydrogen bonding.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculated frequencies are invaluable for interpreting experimental spectra and assigning specific vibrational modes to particular bonds or functional groups within the molecule.

Investigation of Solvent Effects on Vibrational Frequencies and Intensities

The surrounding solvent can influence a molecule's vibrational frequencies and intensities. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. For this compound, such calculations would predict how its vibrational spectrum might change in different solvent environments, providing a more direct comparison with experimental data obtained in solution.

Based on a thorough search of publicly available scientific literature and chemical databases, there is no specific research data available for the compound "this compound" that pertains to the requested computational and quantum mechanical studies.

The required analyses, including Quantum Theory of Atoms in Molecules (QTAIM) for bonding characteristics, prediction of thermochemical and thermodynamic parameters, and the exploration of Non-Linear Optical (NLO) properties through polarizability and hyperpolarizability calculations, have not been published for this specific molecule.

Consequently, it is not possible to provide the detailed article with data tables and research findings as outlined in the request. The necessary scientific information to populate the specified sections and subsections does not exist in the public domain.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide bond in 2,2-difluoro-N-(2-hydroxyethyl)propanamide is the primary site for hydrolytic cleavage. The stability of this bond is influenced by pH and temperature. Under acidic or basic conditions, the amide can undergo hydrolysis to yield 2,2-difluoropropanoic acid and 2-aminoethanol.

The presence of the two fluorine atoms on the α-carbon is expected to influence the rate of hydrolysis. The strong electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the steric bulk of the difluoromethyl group might partially counteract this electronic effect.

Table 1: Predicted Hydrolytic Degradation Products

| Reactant | Condition | Products |

|---|

Forced degradation studies on related compounds have shown that amide bond hydrolysis is a common degradation pathway. nih.gov The mechanism of hydrolysis typically involves the nucleophilic addition of a water molecule or a hydroxide ion to the carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond.

Reactions Involving the 2,2-Difluoro Subunit

The 2,2-difluoro subunit is a key feature of the molecule, imparting unique chemical properties.

Direct nucleophilic displacement of the fluorine atoms is generally difficult due to the strength of the C-F bond and the steric hindrance created by the two fluorine atoms and the adjacent methyl group. Such reactions would likely require harsh conditions and potent nucleophiles.

Defluorination of gem-difluoro compounds can occur under specific conditions, often involving radical or reductive pathways. For instance, microbial degradation of some difluorinated compounds has been observed to proceed via dioxygenase-catalyzed reactions, leading to the formation of unstable intermediates that eliminate fluoride (B91410) ions. nih.gov While specific studies on this compound are not available, analogous pathways could potentially be induced chemically.

Rearrangement processes involving the difluoro subunit are less common but could be envisioned under specific catalytic or thermal conditions. For instance, acid-catalyzed rearrangements of related fluorinated compounds have been documented, sometimes leading to the formation of unsaturated products. nih.gov

Reactivity of the Hydroxyl Group: Site-Specific Functionalization, Oxidation, and Condensation Reactions

The primary hydroxyl group offers a versatile handle for various chemical modifications.

Site-Specific Functionalization: The hydroxyl group can be readily functionalized through esterification or etherification reactions to introduce a wide range of functional groups. This allows for the synthesis of derivatives with altered solubility, and other physicochemical properties. The synthesis of N-(2-hydroxyethyl)cytisine derivatives, for example, highlights the reactivity of the hydroxyethyl (B10761427) moiety. researchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant would determine the extent of oxidation.

Condensation Reactions: The hydroxyl group can participate in condensation reactions with carboxylic acids or their derivatives to form esters, or with isocyanates to form carbamates.

The reactivity of the hydroxyl group is a key aspect in the design of prodrugs or in the development of new materials based on this chemical scaffold. chemrxiv.org

Table 2: Potential Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic acid, Acyl chloride | Ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Ether |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO4, Jones reagent | Carboxylic acid |

Mechanistic Aspects of Derivative Formation and Transformation Pathways

The formation of derivatives of this compound primarily involves well-established reaction mechanisms. For instance, esterification of the hydroxyl group typically proceeds through a nucleophilic acyl substitution mechanism. The mechanistic details of potential defluorination or rearrangement reactions would be more speculative without experimental data but would likely involve reactive intermediates such as carbocations or radicals.

Mechanistic studies on the formation of vinylogous compounds in Maillard reactions, which involve reactions between amino acids and reducing sugars, provide insights into the complex transformation pathways that can occur in systems containing similar functional groups. imreblank.ch

Catalytic Transformations and Their Mechanisms

Catalysis can play a crucial role in promoting specific transformations of this compound.

Catalytic Hydrogenation: While the amide and difluoro groups are generally resistant to catalytic hydrogenation under standard conditions, the development of specialized catalysts could potentially enable the reduction of the amide or even C-F bond cleavage.

Enzymatic Transformations: Biocatalysts, such as lipases or proteases, could be employed for the selective hydrolysis or functionalization of the molecule. The use of enzymes in organic synthesis is a well-established field and could offer mild and selective methods for modifying this compound.

The mechanisms of these catalytic transformations would depend on the specific catalyst and reaction conditions employed. For example, metal-catalyzed reactions often proceed through oxidative addition and reductive elimination steps, while enzymatic reactions involve substrate binding to an active site followed by a catalyzed chemical transformation.

Applications As Building Blocks and Precursors in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates in the Construction of Complex Organic Molecules

While direct research on the utilization of 2,2-difluoro-N-(2-hydroxyethyl)propanamide as a synthetic intermediate is not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests a high potential for its use in the construction of more complex organic molecules. The primary hydroxyl group can be readily functionalized through various organic transformations.

For instance, the hydroxyl group can undergo esterification or etherification to introduce a wide array of functionalities. It can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, or amidations. Furthermore, the amide nitrogen, although generally less reactive, can potentially participate in N-alkylation or other modification reactions under specific conditions. The presence of the difluoro group in proximity to the carbonyl group also influences the reactivity of the amide bond, potentially making it susceptible to cleavage or rearrangement under certain catalytic conditions.

The strategic manipulation of these functional groups allows for the stepwise and controlled elaboration of the molecular framework, making this compound a promising starting material for the synthesis of fluorinated analogues of biologically active compounds or functional materials.

Role in Polymer Chemistry as Monomers or Initiators

The bifunctional nature of this compound, possessing both a polymerizable or modifiable group (the hydroxyethylamide moiety) and a fluorine-containing group, makes it an attractive candidate for applications in polymer chemistry.

In a typical ATRP process, an initiator with a transferable halogen atom is used in conjunction with a transition metal complex as a catalyst. The hydroxyl group of a monomer like HEAA can be esterified with an ATRP initiator, such as 2-bromoisobutyryl bromide, to form a monomer-initiator hybrid. This hybrid can then initiate the polymerization of other vinyl monomers, leading to the formation of polymers with a terminal hydroxyl group derived from the initial monomer. This approach allows for precise control over the polymer architecture.

Table 1: Examples of Controlled Radical Polymerization of Hydroxyethyl-functional Monomers

| Monomer | Polymerization Technique | Initiator/Catalyst System | Resulting Polymer Structure |

| N-(2-hydroxyethyl)acrylamide (HEAA) | ATRP | Ethyl α-bromoisobutyrate / CuBr/PMDETA | Well-defined poly(HEAA) |

| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | RAFT Polymerization | Dithiobenzoate-based chain transfer agent | Narrow dispersity poly(HEMA) |

This table is illustrative and based on the polymerization of related, non-fluorinated hydroxyethyl (B10761427) monomers, as specific data for this compound is not available.

The ability to control the polymerization of hydroxyethyl-functional monomers opens up avenues for the synthesis of block copolymers and other functional polymeric materials. Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. By sequentially polymerizing different monomers, block copolymers with tailored properties can be synthesized.

For example, a polymer chain initiated from a hydroxyethyl-functionalized initiator can be chain-extended with a different monomer to create a diblock copolymer. The resulting block copolymer would possess one block with pendant hydroxyl groups (which could be the fluorinated amide in the case of our subject compound) and another block with different chemical properties. This can lead to the formation of amphiphilic block copolymers that can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology.

Furthermore, the hydroxyl groups along the polymer backbone can be post-polymerization modified to introduce other functional groups, leading to the creation of highly functional and responsive polymeric materials.

Development of New Fluorinated Reagents and Catalytic Ligands

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. Fluorinated compounds often exhibit unique reactivity and selectivity when used as ligands in transition metal catalysis. The presence of fluorine atoms can influence the electronic properties of the ligand, which in turn affects the catalytic activity and selectivity of the metal center.

While there is no direct evidence of this compound being used for this purpose, its structure contains the necessary components. The amino alcohol functionality is a common feature in many successful chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a catalytic reaction.

The synthesis of new fluorinated ligands often involves the multi-step chemical modification of a starting material. This compound could serve as a precursor in such a synthesis. For example, the hydroxyl group could be converted into a phosphine, an amine, or another coordinating group. The resulting difluorinated amino-alcohol derivative could then be evaluated as a ligand in various asymmetric catalytic transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The electron-withdrawing nature of the difluoromethyl group could impart unique electronic properties to the resulting ligand, potentially leading to novel catalytic activities.

Emerging Research Directions and Future Outlook

Advancements in Stereoselective Synthesis of Fluorinated Amides and Analogues

The precise control over the three-dimensional arrangement of atoms, or stereochemistry, is crucial in determining the biological and material properties of a molecule. For fluorinated amides, recent research has emphasized the development of stereoselective synthetic methods to access specific isomers with high purity.

A significant area of advancement is the highly π-facial selective and regioselective fluorination of chiral enamides. nih.govnih.gov This approach involves the enantioselective fluorination of an electron-rich enamide olefin using electrophilic N-F reagents like Selectfluor™ and N-fluoro-benzenesulfonimide (NFSI). nih.govnih.gov The subsequent trapping of the resulting β-fluoro-iminium cationic intermediate with water leads to the formation of chiral α-fluoro-imides. nih.govnih.gov This methodology provides a pathway to optically enriched α-fluoro-ketones and related structures, demonstrating the potential for creating chiral centers adjacent to the fluorine atoms. nih.govnih.gov While not directly applied to a gem-difluoro compound, the principles guide the development of methods for creating chiral analogues of 2,2-difluoro-N-(2-hydroxyethyl)propanamide.

Another promising strategy involves the desymmetrization of geminal difluoroalkanes. nih.gov This method utilizes a frustrated Lewis pair (FLP) to achieve monoselective C–F bond activation, where a chiral sulfide (B99878) acts as the Lewis base. nih.gov This process generates diastereomeric sulfonium (B1226848) salts in high yields and with significant diastereomeric ratios (up to 95:5), which can then be converted to a range of stereoenriched fluorocarbons through nucleophilic substitution. nih.gov This approach is directly relevant to creating chiral derivatives from gem-difluoro precursors.

| Method | Key Reagents/Catalysts | Substrate Class | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Enamide Fluorination | Selectfluor™, N-fluoro-benzenesulfonimide (NFSI) | Chiral Enamides | High diastereoselectivity (>92:8) for α-fluoro-imides. | nih.gov |

| FLP-Mediated Desymmetrization | B(C6F5)3, Chiral Sulfide | gem-Difluoroalkanes | Diastereomeric sulfonium salts with dr up to 95:5. | nih.gov |

| Domino Elimination/Addition | Base-mediated | Trifluoromethylated N-allenamides | Access to stereodefined monofluorinated ene–ynamides. | acs.org |

Future work in this area will likely focus on adapting these methods for the stereoselective synthesis of molecules with the specific architecture of this compound, potentially introducing chirality at the carbon bearing the fluorine atoms or elsewhere in the molecule to modulate its properties.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and the design of novel compounds. nih.govspringernature.com For fluorinated amides, these computational tools offer a way to navigate the vast chemical space to identify analogues of this compound with optimized characteristics.

ML models can be trained on existing datasets of fluorinated compounds to predict various properties, including bioactivity, toxicity, and reaction outcomes. nih.govpku.edu.cnnih.gov For instance, a multimodal deep learning model, F-CPI, has been developed to predict how fluorine substitution affects the interaction between a compound and a protein, thereby forecasting changes in bioactivity. nih.gov Such a model could be used to screen virtual libraries of derivatives of this compound to identify candidates with enhanced biological effects. nih.gov

Furthermore, ML algorithms can predict the success and yield of chemical reactions. pku.edu.cnnih.gov By analyzing descriptors from quantum chemical calculations, random forest algorithms have shown outstanding performance in predicting the conversion rate of amide bond synthesis, even with small datasets. pku.edu.cnresearchgate.net This approach can accelerate the optimization of synthetic routes for this compound and its derivatives.

| AI/ML Application | Methodology | Potential Impact on Difluoro-Amides | Reference |

|---|---|---|---|

| Bioactivity Prediction | Deep Learning (e.g., F-CPI) | Predicts changes in protein-compound interactions upon fluorination, guiding the design of more potent analogues. | nih.gov |

| Reaction Yield Prediction | Ensemble Methods (e.g., Random Forest) | Optimizes synthesis conditions by predicting reaction outcomes, reducing experimental effort. | pku.edu.cnnih.gov |

| Novel Compound Generation | Generative AI (e.g., VAE, CReM) | Designs new molecules with desired antimicrobial or other properties that do not exist in current chemical libraries. | rswebsols.commit.edu |

Exploration of Novel Catalytic Systems for Tailored Transformations of Difluoro-Amides

Developing new catalytic systems is essential for selectively modifying complex molecules like this compound. Research is actively pursuing catalysts that can enable precise transformations of the difluoro-amide core, allowing for the synthesis of a diverse range of derivatives.

One significant advancement is the use of iridium-catalyzed reductive alkylation. acs.orgnih.gov This method allows for the functionalization of tertiary amides and lactams using difluoro-Reformatsky reagents. acs.orgnih.gov The reaction proceeds through a metastable O-silylated hemiaminal intermediate, which then forms a reactive iminium ion that can be functionalized. acs.orgnih.gov This approach demonstrates excellent functional group tolerance and is a powerful tool for creating new C-C bonds at the carbon adjacent to the nitrogen atom in an amide.

Copper-catalyzed cross-coupling reactions also represent a valuable strategy. nih.gov For example, the coupling of aryl, heteroaryl, and vinyl iodides with α-silyldifluoroamides can be achieved using a simple copper acetate (B1210297) catalyst without the need for complex ligands. nih.gov The resulting aryldifluoroamides are versatile precursors that can be transformed into a variety of difluoroalkylarenes. nih.gov

The future in this domain involves discovering catalysts that can selectively activate the C-F bonds in the difluoro-methyl group or perform transformations on the hydroxyethyl (B10761427) side chain without affecting the robust difluoro-amide core. Photoredox catalysis is also emerging as a powerful technique for generating radicals under mild conditions, which could enable novel cyclization and functionalization reactions for fluorinated amines and amides. nottingham.ac.uk

Studies on Intermolecular Interactions and Self-Assembly in Solution and Solid States for Material Design

The unique properties of fluorine, including its high electronegativity and the polarity of the C-F bond, strongly influence how fluorinated molecules interact with each other and their environment. Understanding these intermolecular forces is key to designing new materials based on the self-assembly of molecules like this compound.

The self-assembly of fluorinated compounds is driven by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. rsc.org In fluorinated peptides, for example, the degree of fluorination can be used to control fluorine-specific interactions, thereby tuning the peptide's conformation and its ability to self-assemble into nanomaterials like hydrogels. rsc.org The amide group in this compound is a strong hydrogen bond donor and acceptor, and this, combined with the dipole of the CF2 group, can direct the formation of ordered structures. nih.gov

Studies on the self-assembly of fluorinated cyclohexanes have shown that dipole-dipole interactions between the fluorinated groups and hydrogen bonding between amide motifs are key drivers for the formation of helical supramolecular polymers. nih.gov Similarly, the introduction of fluorinated amino acids into peptides can induce an inversion of helicity and drive self-assembly into novel amyloid-like structures. ul.ie

Future research will likely involve detailed structural studies of this compound in the solid state using techniques like X-ray crystallography to understand its crystal packing. In solution, spectroscopic methods can probe the self-assembly process. This knowledge can be harnessed to design novel gels, liquid crystals, and other functional materials where the unique intermolecular interactions of the difluoro-amide moiety are exploited.

Development of Green Chemistry Approaches and Sustainable Synthetic Routes for Fluorinated Amides

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in the synthesis of fluorinated compounds. Research is focused on developing more sustainable routes to fluorinated amides that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A key area of development is metal-free transamidation, which allows for the conversion of one amide into another without the need for metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov These reactions can be mediated by bases or other organic promoters under relatively mild conditions. nih.gov

Another sustainable approach involves using benign and abundant C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to synthesize key intermediates. acs.orgresearchgate.net For example, novel strategies allow for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides from amines, CO₂ or CS₂, and a deoxyfluorination reagent. acs.orgresearchgate.net The thiocarbamoyl fluorides can then be converted into trifluoromethylamines, showcasing a pathway that valorizes simple feedstocks. acs.org

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with the goals of green chemistry by reducing solvent use and purification steps. A one-pot approach for synthesizing fluorinated hydroxamic acids, amides, and thioamides has been reported that proceeds through a controllable oxy/thiodefluorination of an N-perfluoroalkylated hydroxylamine (B1172632) intermediate. nih.govacs.org

Future efforts will continue to focus on replacing hazardous fluorinating reagents, such as those that release HF, with safer alternatives and developing catalytic cycles that operate in greener solvents like water or under solvent-free conditions. nih.govresearchgate.net

| Transformation | Conventional Method | Green/Sustainable Alternative | Advantage of Alternative | Reference |

|---|---|---|---|---|

| Amide Synthesis | Stoichiometric coupling reagents | Catalytic or metal-free transamidation | Reduces waste, avoids toxic reagents. | nih.gov |

| Fluorination | Deoxyfluorination with DAST (can decompose explosively) | Direct fluorination with F2 and quinuclidine; Use of N-F reagents. | Improved safety profile, milder conditions. | nih.govnih.gov |

| Intermediate Synthesis | Multi-step synthesis from complex precursors | Use of CO2 or CS2 as a C1 building block | Utilizes abundant, benign feedstocks. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-N-(2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,2-difluoropropanoyl chloride with ethanolamine under anhydrous conditions in dichloromethane at 0–5°C, followed by slow warming to room temperature, yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to ethanolamine) and using triethylamine as a base to neutralize HCl byproducts. Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H NMR should show signals for the hydroxyethyl group (δ ~3.5–3.7 ppm, -CHOH) and difluoromethyl groups (δ ~1.8–2.1 ppm). F NMR confirms fluorine environments (δ ~-120 to -130 ppm).

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] peaks matching the molecular weight (e.g., m/z 168.1).

- FT-IR : Peaks at ~3300 cm (O-H stretch), 1650 cm (amide C=O), and 1100 cm (C-F) validate functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon). Molecular dynamics simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction kinetics. Compare computed activation energies for amide bond cleavage under acidic vs. basic conditions to design stable derivatives .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : If NMR signals overlap (e.g., hydroxyethyl vs. fluorinated protons):

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Perform variable-temperature NMR to reduce signal broadening caused by hydrogen bonding.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 210 nm) to rule out byproducts .

Q. How does the fluorine substitution pattern influence the compound’s biological activity?

- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability. To assess bioactivity:

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays. Compare IC values against non-fluorinated analogs.

- Cellular Uptake : Use radiolabeled F analogs and PET imaging to quantify intracellular accumulation in model cell lines .

Q. What methodologies are effective for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS.

- Biodegradation Assays : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions.

- Hydrolysis Kinetics : Monitor pH-dependent degradation (pH 4–9) at 25°C and 40°C, quantifying residual compound via GC-FID .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.